1-(5-(Furan-3-yl)pyridin-2-yl)ethanone
Description
1-(5-(Furan-3-yl)pyridin-2-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with a furan group at the 5-position and an acetyl (ethanone) group at the 2-position. The pyridine moiety contributes aromaticity and basicity, while the furan substituent introduces electron-rich properties due to its oxygen heteroatom. The acetyl group at position 2 may enhance reactivity in nucleophilic or coordination reactions, as seen in related pyridin-2-yl ethanone derivatives . This compound is of interest in medicinal and coordination chemistry due to its hybrid heterocyclic framework.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-[5-(furan-3-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)11-3-2-9(6-12-11)10-4-5-14-7-10/h2-7H,1H3 |
InChI Key |
JXHLBGFMPSWLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs vary in substituent type (e.g., halogens, aryl groups) and position, leading to differences in physicochemical and biological properties. Key comparisons are summarized below:
Key Differences
Substituent Effects: Electron-Withdrawing Groups (e.g., F, Br): Halogenated analogs (e.g., 1-(5-Fluoropyridin-2-yl)ethanone) exhibit increased electronegativity, improving stability against oxidation .
Biological Activity: Pyridin-2-yl ethanones with aryl substituents (e.g., 2-phenyl derivative) show promise as enzyme inhibitors or receptor antagonists due to enhanced hydrophobic interactions . Halogenated derivatives (e.g., bromo/fluoro) are often used as intermediates in drug synthesis, leveraging their reactivity in cross-coupling reactions .
Coordination Chemistry: Pyridin-2-yl ethanones, such as 1-(pyridin-2-yl)ethanone oxime, form stable complexes with transition metals (e.g., Cu²⁺), crucial for catalytic applications . The furan substituent in the target compound may alter ligand geometry and metal-binding affinity.
Safety and Handling: Chlorinated analogs (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone) require stringent safety measures due to toxicity (H302: harmful if swallowed) . The furan-containing compound may pose distinct hazards, though specific data are lacking.
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